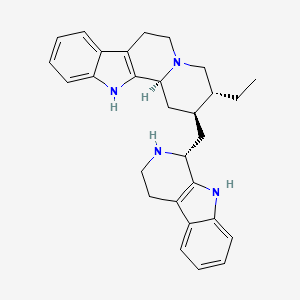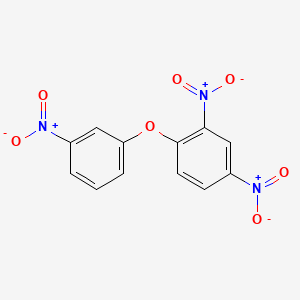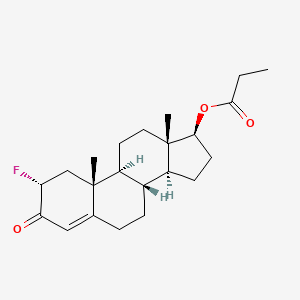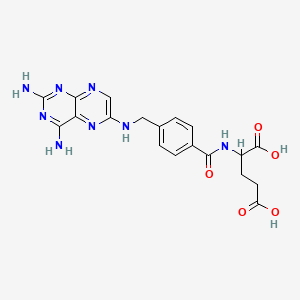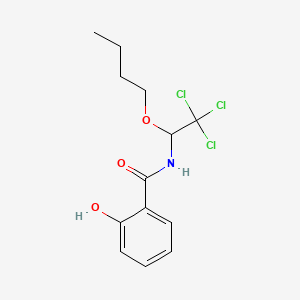
Trichlamide
Overview
Description
Trichloromethane, commonly known as chloroform, is a colorless, volatile, non-flammable, and sweet-smelling liquid. It is a halogenated hydrocarbon with the molecular formula CHCl3. It is primarily used as a solvent and in industrial processes. Trichloromethane has a wide range of applications in the pharmaceutical and chemical industries, and is also used as a reagent in organic synthesis.
Scientific Research Applications
Photovoltaic and Optoelectrical Applications : Triarylamine, a core unit related to Trichlamide, shows promise in opto- and electro-active materials due to its good electron donating and transporting capability. It has been used in organic photovoltaic functional materials, significantly enhancing the conversion efficiency of next-generation solar cells, especially in dye-sensitized solar cells (Ning & Tian, 2009).
Agricultural Applications : this compound (NK 483/WL105305) has been studied for controlling Plasmodiophora brassicae (clubroot) in plants. It effectively reduces pathogen invasion and symptom development in infected plants (Naiki & Dixon, 1987).
Environmental Health and Risk Assessment : Trichloroethylene (TCE), which might be confused with this compound due to similar naming, is a common environmental contaminant. Assessing its health risks is challenging due to its complex metabolism and toxicity. Significant research has been dedicated to understanding TCE's impact on health and developing safety guidelines (Chiu, Caldwell, Keshava, & Scott, 2006).
Bioleaching Applications : Research involving Penicillium tricolor has explored bioleaching of rare earth and radioactive elements from red mud, a byproduct of aluminum production. This process is significant for environmental remediation and resource recovery (Qu & Lian, 2013).
Electro-Optical Applications : Triarylamine, related to this compound, is used in photoconductors and hole transport materials for various electro-optical applications, including organic light-emitting diodes and solar cells. This highlights its significance in the field of electronics and renewable energy sources (Thelakkat, 2002).
Safety and Hazards
Trichlamide is hazardous to the aquatic environment, with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or contact, immediate medical attention is required .
Mechanism of Action
Target of Action
Trichlamide is primarily used for the control of various fungal diseases in vegetables and ornamentals . .
Mode of Action
This compound’s mode of action involves the inhibition of microsomal lipid peroxidation . This non-systemic action suggests that this compound interferes with the normal metabolic processes of the target organisms, leading to their eventual death or inhibition.
Result of Action
The primary result of this compound’s action is the control of various fungal diseases in vegetables and ornamentals . By inhibiting microsomal lipid peroxidation, this compound disrupts the normal metabolic processes of the target fungi, leading to their death or growth inhibition.
Properties
IUPAC Name |
N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO3/c1-2-3-8-20-12(13(14,15)16)17-11(19)9-6-4-5-7-10(9)18/h4-7,12,18H,2-3,8H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTFLYKPEGXOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867877 | |
| Record name | N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70193-21-4 | |
| Record name | Trichlamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70193-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichlamide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070193214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70193-21-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about Trichlamide's mechanism of action against Plasmodiophora brassicae, the causative agent of clubroot disease?
A1: Research indicates this compound effectively inhibits the development of Plasmodiophora brassicae. [] This fungicidal activity manifests as a reduction in root hair infection, hindering the formation of primary plasmodia, mature zoosporangia, and the release of zoospores. [] This ultimately leads to reduced club development and disease severity in plants. [] Further research suggests that this compound might inhibit the germination of Plasmodiophora brassicae spores, contributing to its efficacy against clubroot. []
Q2: Beyond clubroot, what other fungal diseases can this compound control?
A3: this compound has shown promising activity against potato common scab caused by Streptomyces scabies. [] Both broadcast and ridge applications of this compound dust significantly reduced disease incidence compared to untreated controls. [] These findings highlight this compound's potential as a broad-spectrum fungicide.
Q3: Are there any studies exploring the effects of this compound on soil microorganisms and processes?
A4: Research indicates that this compound can impact cellulose degradation in soil, particularly under flooded conditions. [, ] this compound completely inhibited cellulose degradation in both transitional and fully anaerobic flooded conditions. [] Further studies using cellulose sheets inserted into flooded soil revealed that this compound's inhibitory effect on cellulose decomposition is likely linked to its impact on the microbial populations involved in this process. [] Specifically, this compound appears to affect the colonization of cellulose by certain microorganisms, subsequently hindering the development of reductive conditions in flooded soil. [] This suggests that this compound's impact extends beyond its target pathogen and can influence broader soil microbial ecology.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


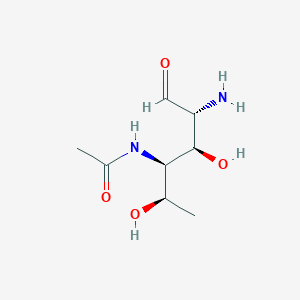

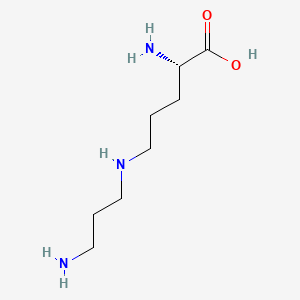

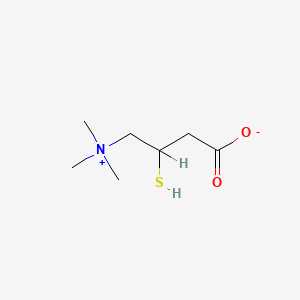

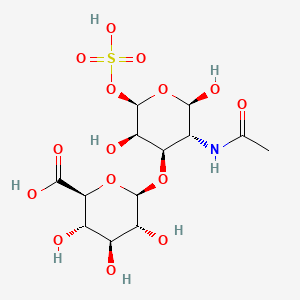
![3-Chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline](/img/structure/B1200873.png)

